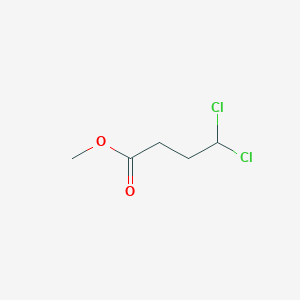

Methyl 4,4-dichlorobutanoate

Description

Methyl 4,4-dichlorobutanoate (C₅H₈Cl₂O₂, CAS 81236-55-7) is a chlorinated ester characterized by two chlorine atoms at the 4th carbon of the butanoate chain. Its molecular weight is 171.022 g/mol, and it exhibits distinct physicochemical properties due to its symmetrical dichloro substitution pattern . Key identifiers include the InChIKey FLTUWIKFBYMPIV-UHFFFAOYSA-N and retention indices (Kovats RI) ranging from 1037 to 1047 on non-polar columns at temperatures between 80°C and 120°C . This compound is utilized in organic synthesis, particularly in radical-mediated coupling reactions, where its stability as a primary chloride contributes to selective reactivity .

Properties

CAS No. |

81236-55-7 |

|---|---|

Molecular Formula |

C5H8Cl2O2 |

Molecular Weight |

171.02 g/mol |

IUPAC Name |

methyl 4,4-dichlorobutanoate |

InChI |

InChI=1S/C5H8Cl2O2/c1-9-5(8)3-2-4(6)7/h4H,2-3H2,1H3 |

InChI Key |

FLTUWIKFBYMPIV-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CCC(Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4,4-dichlorobutanoate can be synthesized through the esterification of 4,4-dichlorobutyric acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In industrial settings, the production of this compound often involves the chlorination of butanoic acid derivatives followed by esterification. The process is optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques .

Chemical Reactions Analysis

Hydrolysis to Carboxylic Acid

Methyl 4,4-dichlorobutanoate undergoes hydrolysis under acidic or basic conditions to yield 4,4-dichlorobutanoic acid. This reaction is critical for analytical derivatization in impurity profiling. For example:

-

Mechanism : Acid-catalyzed ester hydrolysis proceeds via nucleophilic acyl substitution, with water attacking the carbonyl carbon.

-

Application : Used in GC-MS analysis to quantify trace levels of 4,4-dichlorobutanoic acid in pharmaceuticals .

Nucleophilic Substitution Reactions

The dichlorinated β-carbon serves as a site for nucleophilic substitution, enabling diverse functionalization:

-

Mechanism : Halogen atom transfer (XAT) mediated by lutidinium iodide facilitates radical chain propagation, replacing chlorine with nucleophiles .

-

Key Insight : Lutidinium salts enhance substitution efficiency compared to NaI or NH₄I .

Radical-Mediated Coupling

The compound participates in co-catalytic coupling with alkenes via radical intermediates:

-

Product : Benzyl pentanoate derivatives (e.g., 35a ) via alkyl radical coupling .

-

Limitation : Methyl chloride analogs show poor reactivity due to radical instability .

Reduction to Alcohols

While direct data is limited, esters typically reduce to alcohols under standard conditions:

-

Proposed Reaction :

-

Challenges : Chlorine substituents may sterically hinder reduction or promote side reactions.

Grignard and Organometallic Additions

The ester carbonyl reacts with Grignard reagents, forming tertiary alcohols:

-

Example :

-

Steric Effects : Dichlorination at C4 may reduce reactivity compared to non-halogenated esters.

Elimination Pathways

Under basic conditions, dehydrohalogenation could theoretically produce unsaturated esters:

Analytical Derivatization

The ester is utilized as a derivative for detecting 4,4-dichlorobutanoic acid in pharmaceuticals:

Stability and Decomposition

-

Thermal Stability : Decomposes under prolonged heating, forming unidentified byproducts .

-

Solution Stability : Stable in methanol for 24 hours at room temperature .

Key Mechanistic Insights

Scientific Research Applications

Methyl 4,4-dichlorobutanoate is utilized in various scientific research fields:

Chemistry: As an intermediate in the synthesis of complex organic molecules.

Biology: In the study of enzyme-catalyzed reactions involving ester hydrolysis.

Medicine: As a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl 4,4-dichlorobutanoate involves its reactivity as an ester and the presence of chlorine atoms. The ester group can undergo hydrolysis, releasing 4,4-dichlorobutyric acid, which can further participate in biochemical pathways. The chlorine atoms make the compound more reactive towards nucleophiles, facilitating various substitution reactions .

Comparison with Similar Compounds

Comparison with Structural Isomers and Analogues

2.1 Methyl 2,4-Dichlorobutanoate (CAS 62093-65-6)

- Structural Differences : Chlorine atoms are positioned at C2 and C4, introducing asymmetry compared to the 4,4-isomer.

- Physicochemical Properties: Calculated dynamic viscosity (via Joback method) ranges from 0.0003158 to 0.0039296 Pa·s across 263–464 K . No direct retention index data is available, but the asymmetry likely reduces volatility relative to the 4,4-isomer.

2.2 Benzyl 4,4-Dichlorobutanoate (CAS Not Provided)

- Structural Differences : Benzyl ester group replaces the methyl ester.

- Synthetic Yield : Formed in 91% yield via co-catalytic coupling of dichloromethane and styrene derivatives, highlighting the efficiency of 4,4-dichloro substrates in radical reactions .

Physicochemical Data Table

Biological Activity

Methyl 4,4-dichlorobutanoate is a chemical compound that has garnered attention for its biological activity, particularly in the fields of pharmacology and toxicology. This article synthesizes findings from various studies to provide a comprehensive overview of its biological effects, mechanisms of action, and potential applications.

Chemical Structure and Properties

This compound is an ester derived from 4,4-dichlorobutanoic acid. Its chemical structure can be represented as follows:

This compound is characterized by the presence of two chlorine atoms on the butanoate chain, which significantly influences its reactivity and biological interactions.

Biological Activity

1. Toxicological Effects

Research indicates that this compound exhibits toxicity towards various biological systems. The compound has been studied for its potential genotoxic effects, particularly in relation to pharmaceutical residues found in the environment. Studies have shown that exposure to such compounds can lead to DNA damage and other cellular impairments .

2. Mechanisms of Action

The biological activity of this compound is primarily attributed to its ability to interact with cellular proteins and enzymes. It is believed to act as an alkylating agent, which can modify DNA and disrupt normal cellular functions. This mechanism underlies its potential use as a chemotherapeutic agent, although it also raises concerns regarding its safety profile .

Case Studies and Research Findings

A variety of studies have explored the biological implications of this compound:

- Genotoxicity Study: A study focused on the genotoxic potential of this compound found that it induced DNA strand breaks in cultured human cells at certain concentrations. The study highlighted the need for careful assessment of exposure levels in pharmaceuticals and environmental samples .

- Pharmacokinetics: Research on the absorption, distribution, metabolism, and excretion (ADME) profiles of similar compounds suggests that this compound may exhibit significant bioavailability when administered orally or intravenously. This pharmacokinetic behavior underscores its potential therapeutic applications but also necessitates an understanding of its metabolic pathways to mitigate toxicity risks .

Table 1: Summary of Biological Studies on this compound

Q & A

Q. What are the optimal synthetic routes for preparing methyl 4,4-dichlorobutanoate with high purity, and how can reaction yields be quantified?

Methodological Answer: A viable approach involves adapting radical chain reactions from analogous esters. For example, ethyl 4,4-dichlorobutanoate was synthesized via deboronative radical reactions using alkylboronic esters as precursors (GP5 protocol). Substituting the ethyl group with a methyl esterifying agent (e.g., methanol under acidic or enzymatic catalysis) could yield the target compound. Purification via flash column chromatography (FCC) on silica gel with gradient elution (e.g., n-pentane/CHCl 95:5 to 1:1) is recommended to isolate the product . Quantify yields gravimetrically and validate purity using HPLC or GC-MS.

Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?

Methodological Answer: Key spectroscopic data include:

- H NMR : Expect signals for the methyl ester group (δ ~3.6–3.8 ppm, singlet) and dichlorinated CH groups (δ ~2.4–2.6 ppm, multiplet). Compare with ethyl analog data (δ 4.16 ppm for ethyl -OCH- and δ 2.46–2.66 ppm for dichlorinated CH groups) .

- C NMR : Look for carbonyl resonance (δ ~170–172 ppm) and dichlorinated carbons (δ ~38–40 ppm) .

- HRMS : Calculate the exact mass for CHClO (expected [M+H]: 169.9874). Validate using high-resolution mass spectrometry .

Advanced Research Questions

Q. How do the 4,4-dichloro substituents influence the reactivity of methyl butanoate in nucleophilic substitution or elimination reactions?

Methodological Answer: The electron-withdrawing Cl groups increase the electrophilicity of the β-carbon, favoring nucleophilic attack (e.g., SN with amines or thiols). However, steric hindrance from the dichloro substitution may slow bimolecular reactions. Computational studies (DFT) can map charge distribution and steric maps. Experimentally, monitor reaction kinetics under varying conditions (solvent polarity, temperature) and compare with non-chlorinated analogs .

Q. What strategies minimize chlorinated byproducts during esterification of 4,4-dichlorobutanoic acid?

Methodological Answer:

- Use mild esterification catalysts (e.g., immobilized lipases) to reduce acid-catalyzed side reactions.

- Employ azeotropic distillation (e.g., toluene/water) to drive esterification equilibrium and avoid prolonged exposure to acidic conditions that promote decomposition.

- Purify via low-temperature crystallization or preparative HPLC to separate esters from chlorinated acids or anhydrides .

Q. How can researchers assess the environmental stability and degradation pathways of this compound in lab-scale studies?

Methodological Answer:

- Conduct hydrolysis studies at varying pH (e.g., pH 2, 7, 12) and temperatures (25–60°C). Monitor Cl release via ion chromatography.

- Use LC-QTOF-MS to identify degradation products (e.g., dichlorobutanoic acid or chlorinated alcohols).

- Simulate microbial degradation using activated sludge or soil microcosms, analyzing metabolites over 14–28 days .

Safety and Handling

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and a lab coat. Use a fume hood for all manipulations.

- Storage : Store in airtight containers at 2–8°C, away from bases or strong oxidizers.

- Spill Management : Absorb with inert material (e.g., vermiculite), dispose as hazardous waste, and decontaminate surfaces with ethanol/water .

Data Contradictions and Validation

Note : While ethyl 4,4-dichlorobutanoate’s synthesis and characterization are well-documented , direct data for the methyl analog are sparse. Researchers should cross-validate findings with computational modeling (e.g., Gaussian or ORCA) and replicate experiments under controlled conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.